Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate

Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Permeability

Researchers developing CNS-targeted therapeutics face supply bottlenecks for this niche pyrrolidine-benzoate building block. Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate (CAS 123986-65-2) resolves this with documented 8-12 week lead times, best suited for pre-planned medicinal chemistry campaigns. - tPSA of 55.56 Ų vs 64.8 Ų for morpholine analog, favoring BBB permeability. - MW advantage of 14 Da over piperidine analog, ideal for FBDD and ligand efficiency optimization. - Methyl ester enables faster hydrolysis kinetics than ethyl analog for efficient amide coupling.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 123986-65-2
Cat. No. B1643530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(pyrrolidin-1-yl)benzoate
CAS123986-65-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N
InChIInChI=1S/C12H16N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
InChIKeyYUNBFGSIPUOKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Procurement and Differentiation Guide


Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate (CAS 123986-65-2, MF: C₁₂H₁₆N₂O₂, MW: 220.27) is a bifunctional benzoate building block containing a primary aromatic amine and a pyrrolidinyl moiety . It is primarily sourced as a specialized research intermediate for pharmaceutical development, particularly in the design of CNS-targeted therapeutics and as a precursor in multi-step syntheses . Given its niche commercial status and complex lead times, procurement decisions must be driven by precise structural utility rather than general availability.

Workflow
CNS-targeted building block for pharmaceutical research
Selection
Bifunctional pyrrolidine-benzoate scaffold with amine and ester handles
Procurement
Advance sourcing recommended due to niche supply and lead times

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: In-Class Substitution Evaluation


Substituting Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate with morpholine, piperidine, or ethyl ester analogs is scientifically non-trivial due to significant divergences in key physicochemical and steric parameters. Altering the heterocyclic ring from pyrrolidine to morpholine (26586-18-5) introduces an additional oxygen atom and increases polar surface area (tPSA) by approximately 9 Ų , potentially altering passive permeability and CNS penetration profiles. Similarly, expanding the ring to piperidine (696616-81-6) adds a methylene unit, which modifies molecular volume and lipophilicity (LogP) [1]. Even a simple ester homologation to the ethyl derivative (343594-44-5) impacts hydrolytic stability and the steric environment of the reactive amine, which is critical for downstream coupling efficiency .

Pyrrolidine scaffold
Morpholine analog
Increased tPSA may shift CNS permeability profile
Pyrrolidine scaffold
Piperidine analog
Higher MW and lipophilicity may reduce ligand efficiency
Methyl ester
Ethyl ester analog
Slower hydrolysis kinetics may alter coupling yield

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Physicochemical and Steric Evidence


Topological Polar Surface Area Advantage vs. Morpholine Analog

The target compound exhibits a lower topological polar surface area (tPSA) compared to its morpholine analog, Methyl 3-amino-4-(morpholin-4-yl)benzoate . This is a critical differentiator for CNS drug discovery programs where lower tPSA is generally correlated with improved passive blood-brain barrier permeability .

tPSA vs Morpholine Analog
Data to verify
55.56 vs 64.8 Ų (14.3% lower)
Lower tPSA context supports CNS permeability screening
Calculated tPSA; no experimental BBB data
Medicinal Chemistry CNS Drug Discovery Blood-Brain Barrier Permeability

LogP and Lipophilicity Profile vs. Piperidine and Ethyl Ester Analogs

The methyl ester and pyrrolidine combination in the target compound yields a distinct LogP profile relative to its analogs. Replacing pyrrolidine with piperidine (increasing ring size) or methyl ester with ethyl ester (increasing alkyl chain) raises lipophilicity, which can impact solubility and metabolic stability .

LogP vs Piperidine & Ethyl Ester
Data to verify
LogP 2.30 vs est. 2.8 / 2.6
Reported lower lipophilicity may support aqueous solubility screening
Computed LogP; experimental values may differ
Medicinal Chemistry ADME Lipophilicity Optimization

Molecular Weight and Steric Profile vs. Piperidine Analog

The pyrrolidine moiety (five-membered ring) in the target compound provides a 14 Da molecular weight advantage and a smaller steric footprint compared to the six-membered piperidine analog . This reduction in size is critical for maintaining ligand efficiency metrics in lead optimization [1].

MW vs Piperidine Analog
Data to verify
220.27 vs 234.29 g/mol (6% lower)
Lower MW supports ligand efficiency metrics in fragment-based studies
Exact mass comparison; biological relevance requires review
Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Synthetic Utility and Amine Stability vs. Ethyl Ester Analog

The methyl ester group in the target compound provides a superior balance of stability and reactivity compared to the ethyl ester analog. While the ethyl ester may offer slightly better lipophilicity, the methyl ester is less sterically hindered and hydrolyzes faster under standard conditions, which is advantageous for subsequent amide bond formation or saponification steps .

Ester Hydrolysis vs Ethyl Ester
Context-dependent
Faster hydrolysis kinetics (methyl ester)
Reported faster cleavage may support carboxy deprotection workflows
Qualitative trend; reaction conditions critical
Synthetic Chemistry Amide Coupling Ester Hydrolysis

Commercial Availability and Procurement Lead Time

Procurement data indicates that Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is a low-volume specialty chemical with extended lead times (8-12 weeks) at major distributors, contrasting with the more commonly available morpholine analog . This supply constraint is a critical non-scientific differentiator that impacts project timelines .

Lead Time vs Morpholine Analog
Source review
8-12 weeks (specialty) vs in-stock (morpholine)
Procurement requires advance planning for research continuity
Vendor inventory data; subject to change
Chemical Sourcing Supply Chain Research Logistics

Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate: Optimal Application Scenarios


CNS Drug Discovery and BBB Penetrant Scaffold Design

Due to its lower topological polar surface area (tPSA) of 55.56 Ų relative to the morpholine analog (64.8 Ų), Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is the preferred building block for designing libraries targeting CNS disorders . The favorable tPSA suggests improved passive permeability across the blood-brain barrier, making it a strategic choice for neurological targets such as depression, anxiety, or neurodegenerative disease programs where CNS exposure is required.

Fragment-Based Lead Optimization and Ligand Efficiency

With a molecular weight advantage of 14 Da over the corresponding piperidine analog, this pyrrolidine-benzoate scaffold is better suited for fragment-based drug discovery (FBDD) and lead optimization projects where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics [1]. Its smaller size and lower LogP (2.30) support a more efficient starting point for growing potent and selective compounds while maintaining favorable ADME properties.

Controlled Ester Hydrolysis for Carboxylic Acid Generation

In synthetic routes where the final step requires unveiling a carboxylic acid handle for amide coupling or bioconjugation, Methyl 3-amino-4-(pyrrolidin-1-yl)benzoate is the optimal ester variant . The methyl ester undergoes faster hydrolysis compared to the bulkier ethyl ester analog, providing superior kinetics under standard saponification conditions and ensuring higher yields in subsequent activation and coupling steps.

Specialty Chemical Sourcing and Lead Time Planning

Given the documented 8-12 week lead time for this specific pyrrolidine analog, this compound is best procured as part of a pre-planned, multi-step medicinal chemistry campaign rather than for rapid exploratory screening . Research groups requiring immediate access to an amine-bearing heterocyclic benzoate should consider the more readily available morpholine analog for initial scouting, reserving this pyrrolidine derivative for the optimized lead series where its specific steric and electronic properties are essential.

Application
Selection Property
Validation Focus
CNS penetrant scaffold studies
tPSA suitability
CNS permeability assay validation
Fragment-based lead optimization studies
MW and lipophilicity profile
Ligand efficiency metrics validation
Carboxylic acid precursor synthesis
Ester lability profile
Hydrolysis kinetics and coupling validation
Research continuity planning
Commercial availability
Lead time assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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